molecular formula C10H13N4Na2O15P3 B12674217 Xanthosine 5'-triphosphate disodium salt CAS No. 93805-65-3

Xanthosine 5'-triphosphate disodium salt

Cat. No.: B12674217
CAS No.: 93805-65-3
M. Wt: 568.13 g/mol
InChI Key: VAVBVQQGSPMFDU-LGVAUZIVSA-L
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Description

Xanthosine 5’-triphosphate disodium salt is a nucleotide analog that is not naturally produced by living cells. It is primarily used in experimental procedures involving enzymes that bind other nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthosine 5’-triphosphate disodium salt typically involves the phosphorylation of xanthosine. This process can be achieved through various chemical reactions that introduce phosphate groups to the xanthosine molecule. One common method involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of xanthosine 5’-triphosphate disodium salt may involve large-scale chemical synthesis using automated reactors and controlled conditions to ensure high purity and yield. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Xanthosine 5’-triphosphate disodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthosine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted xanthosine compounds .

Scientific Research Applications

Xanthosine 5’-triphosphate disodium salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with enzymes that bind nucleotides. It can act as a substrate or inhibitor, depending on the specific enzyme and experimental conditions. The molecular targets include nucleotide-binding enzymes such as polymerases and kinases. The pathways involved may include nucleotide synthesis, degradation, and signaling .

Comparison with Similar Compounds

Similar Compounds

  • Inosine 5’-triphosphate trisodium salt
  • Guanosine 5’-triphosphate sodium salt
  • Adenosine 5’-triphosphate disodium salt

Uniqueness

Xanthosine 5’-triphosphate disodium salt is unique due to its specific structure, which includes a xanthine base linked to a ribose sugar and three phosphate groups. This structure allows it to interact differently with enzymes compared to other nucleotide analogs, making it a valuable tool in biochemical research .

Properties

CAS No.

93805-65-3

Molecular Formula

C10H13N4Na2O15P3

Molecular Weight

568.13 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChI Key

VAVBVQQGSPMFDU-LGVAUZIVSA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]

Related CAS

6253-56-1 (Parent)

Origin of Product

United States

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